A Technical Guide to the Natural Sources of Rubixanthin
A Technical Guide to the Natural Sources of Rubixanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Rubixanthin, a xanthophyll pigment of increasing interest for its potential applications in the pharmaceutical and nutraceutical industries. This document outlines the primary botanical sources, quantitative data on Rubixanthin content, detailed experimental protocols for its extraction and quantification, and its biosynthetic pathway.
Natural Sources of Rubixanthin
Rubixanthin, a red-orange carotenoid, is found in a variety of plant species. The most significant and well-documented natural source of this xanthophyll is the fruit of various species of the Rosa genus, commonly known as rose hips.[1][2][3][4][5][6][7] While other sources such as Gardenia jasminoides (Cape Jasmine) and citrus fruits have been anecdotally mentioned, concrete quantitative data supporting them as significant sources of Rubixanthin are limited in the current scientific literature.
Rose Hips (Rosa spp.)
Rose hips are the pseudo-fruits of the rose plant and are recognized as a rich source of various bioactive compounds, including ascorbic acid, phenolics, and carotenoids.[6] Among the carotenoids, Rubixanthin and its isomer, gazaniaxanthin, have been identified in several Rosa species.[2][3][6] The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and geographical origin.[3]
Rosa rugosa and Rosa canina are two species that have been specifically studied for their Rubixanthin content.[8][9][10] Research indicates that (all-E)-rubixanthin accumulates during the ripening of Rosa rugosa hips. Furthermore, Rosa rugosa hips have been found to contain (5′Z)-rubixanthin, also known as gazaniaxanthin.[8]
Quantitative Data of Rubixanthin in Natural Sources
The following table summarizes the available quantitative data for Rubixanthin and its isomer, Gazaniaxanthin, in various rose hip species. Data is presented in milligrams per 100 grams of dry weight (mg/100g DW), unless otherwise specified. It is important to note that a comprehensive dataset for a wide variety of species is not yet available in the scientific literature.
| Plant Source | Cultivar/Species | Plant Part | Rubixanthin Content (mg/100g DW) | Gazaniaxanthin Content (mg/100g DW) | Reference |
| Rose Hip | Rosa mosqueta (R. rubiginosa, R. eglanteria) | Fruit | 70.37 | 28.92 | [3] |
| Rose Hip | Rosa rugosa | Hips | Present, accumulates during ripening | Present | [8] |
| Rose Hip | Rosa canina | Fruit | Identified as a major carotenoid | - | [4][7] |
| Rose Hip | Rosa spp. | Fruit | Identified as a major carotenoid | Identified as a major carotenoid | [6] |
Note: The study on Rosa mosqueta reported values in mg/kg of dry weight, which have been converted to mg/100g for consistency.
Biosynthesis of Rubixanthin
Rubixanthin is synthesized via the carotenoid biosynthetic pathway, which is a branch of the terpenoid pathway. The synthesis begins with the precursor geranylgeranyl pyrophosphate (GGPP). A series of desaturation reactions convert phytoene (B131915) to lycopene (B16060), a key branching point in carotenoid synthesis.[11][12] Rubixanthin is then formed from lycopene through the action of specific enzymes.
The following diagram illustrates the biosynthetic pathway from lycopene to Rubixanthin.
Experimental Protocols
The following sections detail generalized methodologies for the extraction and quantification of Rubixanthin from plant materials, primarily based on protocols for carotenoid analysis.
Extraction of Rubixanthin
This protocol outlines a common procedure for the extraction of carotenoids, including Rubixanthin, from plant tissues. Due to the presence of chlorophylls (B1240455) and fatty acid esters, a saponification step is often necessary for accurate quantification of xanthophylls.[13][14][15][16]
Methodology:
-
Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample is extracted with an organic solvent. Acetone or ethanol (B145695) are commonly used. The extraction can be performed by maceration, sonication, or Soxhlet extraction. The process is repeated until the plant material is colorless.
-
Saponification: To the crude extract, an equal volume of 10% methanolic potassium hydroxide (B78521) (KOH) is added.[14] The mixture is then incubated in the dark at room temperature for several hours or overnight to hydrolyze chlorophyll (B73375) and carotenoid esters.[14]
-
Liquid-Liquid Partition: The saponified extract is transferred to a separatory funnel. An immiscible solvent, such as petroleum ether or diethyl ether, is added, followed by water to facilitate phase separation. The upper organic layer containing the carotenoids is collected. This step is repeated to ensure complete extraction.
-
Washing and Drying: The collected organic phases are washed several times with water to remove any residual alkali. The washed extract is then dried by passing it through a column of anhydrous sodium sulfate.
-
Concentration and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether).
Quantification of Rubixanthin by HPLC
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice for the separation and quantification of carotenoids.[1][4][9][17][18] A C30 reversed-phase column is often preferred for its excellent resolution of carotenoid isomers.[19]
Methodology:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The gradient program is optimized to achieve good separation of the carotenoids present in the sample.
-
Detection: The PDA detector is set to scan a range of wavelengths, with the chromatogram for Rubixanthin typically monitored at its absorption maximum (λmax) of approximately 464 nm in the mobile phase.
-
Identification: Rubixanthin is identified by comparing its retention time and UV-Vis absorption spectrum with that of a pure standard.
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Quantification: Quantification is performed by creating a calibration curve using an external standard of pure Rubixanthin at various concentrations. The peak area of Rubixanthin in the sample chromatogram is then used to calculate its concentration based on the standard curve.
Conclusion
Rose hips, particularly from species like Rosa mosqueta and Rosa rugosa, are the most prominent natural sources of Rubixanthin identified to date. The concentration of this xanthophyll can vary significantly between different species and is influenced by factors such as ripeness. While other potential sources exist, there is a clear need for more extensive quantitative research to identify other significant botanical sources of Rubixanthin. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of Rubixanthin, which can be adapted and optimized for specific research and development purposes. The continued investigation into natural sources of Rubixanthin is crucial for unlocking its full potential in various applications.
References
- 1. Determination of free and esterified carotenoid composition in rose hip fruit by HPLC-DAD-APCI(+)-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breeding of Modern Rose Cultivars Decreases the Content of Important Biochemical Compounds in Rose Hips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid composition of Rosa canina fruits determined by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Carotenoids, Polyphenols, and Ascorbic Acid in Organic Rosehips (Rosa spp.) Cultivated in Lithuania [mdpi.com]
- 9. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of carotenoids and vitamin E in R. rugosa and R. canina: Comparative analysis [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US7271298B2 - Process for isolation and purification of xanthophyll crystals from plant oleoresin - Google Patents [patents.google.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. omicsonline.org [omicsonline.org]
- 16. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
